molecular formula C15H24ClNO B4981565 N-butyl-5-(2-chlorophenoxy)-1-pentanamine

N-butyl-5-(2-chlorophenoxy)-1-pentanamine

Cat. No. B4981565
M. Wt: 269.81 g/mol
InChI Key: RTPAFFJMRBOJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-(2-chlorophenoxy)-1-pentanamine, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. This drug is a member of the amide family of local anesthetics and is known for its long-lasting effects. The chemical structure of Bupivacaine consists of an amine group, an aromatic ring, and an alkyl chain.

Scientific Research Applications

N-butyl-5-(2-chlorophenoxy)-1-pentanamine has been extensively studied in scientific research for its use as a local anesthetic drug. It is commonly used in medical and dental procedures to provide pain relief. N-butyl-5-(2-chlorophenoxy)-1-pentanamine is also used in research studies to investigate the mechanism of action of local anesthetics and to develop new drugs with improved properties.

Mechanism of Action

N-butyl-5-(2-chlorophenoxy)-1-pentanamine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to sodium channels in the nerve membrane, preventing the influx of sodium ions. This results in the inhibition of nerve conduction and the loss of sensation in the affected area.
Biochemical and Physiological Effects:
N-butyl-5-(2-chlorophenoxy)-1-pentanamine has both local and systemic effects. Local effects include numbness, tingling, and loss of sensation in the affected area. Systemic effects include CNS depression, respiratory depression, and cardiovascular effects. N-butyl-5-(2-chlorophenoxy)-1-pentanamine is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-butyl-5-(2-chlorophenoxy)-1-pentanamine is a widely used local anesthetic drug that has many advantages for lab experiments. It has a long duration of action, allowing for extended periods of anesthesia. It is also relatively non-toxic and has minimal side effects. However, N-butyl-5-(2-chlorophenoxy)-1-pentanamine can be difficult to work with due to its low solubility in water and its tendency to bind to proteins.

Future Directions

There are many future directions for research on N-butyl-5-(2-chlorophenoxy)-1-pentanamine. One area of interest is the development of new drugs with improved properties, such as increased potency and duration of action. Another area of research is the investigation of the mechanism of action of local anesthetics and the development of new drugs that target specific types of nerve fibers. Additionally, there is a need for further research on the safety and efficacy of N-butyl-5-(2-chlorophenoxy)-1-pentanamine in different patient populations, such as children and the elderly.

Synthesis Methods

N-butyl-5-(2-chlorophenoxy)-1-pentanamine is synthesized by reacting 2-chlorophenol with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pentanoyl chloride to form N-butyl-5-(2-chlorophenoxy)-1-pentanamine. The synthesis of N-butyl-5-(2-chlorophenoxy)-1-pentanamine is a complex process that requires careful control of reaction conditions and purification steps.

properties

IUPAC Name

N-butyl-5-(2-chlorophenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPAFFJMRBOJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.